3'-Trifluoromethylbiphenyl-4-carbaldehyde CAS number and properties
3'-Trifluoromethylbiphenyl-4-carbaldehyde CAS number and properties
For Researchers, Scientists, and Drug Development Professionals
This technical document provides a comprehensive overview of 3'-Trifluoromethylbiphenyl-4-carbaldehyde, a key building block in the fields of medicinal chemistry and materials science. This guide details its chemical and physical properties, safety information, and a representative synthetic protocol.
Core Properties and Identification
3'-Trifluoromethylbiphenyl-4-carbaldehyde is an organic compound valued for its unique structural motifs: a biphenyl core, a reactive aldehyde group, and an electron-withdrawing trifluoromethyl group. These features make it a versatile intermediate for synthesizing more complex molecules.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 100036-64-4[1] |
| Molecular Formula | C₁₄H₉F₃O[1] |
| IUPAC Name | 4-[3-(Trifluoromethyl)phenyl]benzaldehyde |
| Synonyms | 3'-Trifluoromethyl-biphenyl-4-carbaldehyde |
Table 2: Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 250.22 g/mol | [1] |
| Physical Form | Solid | |
| Storage Temperature | 2-8°C, stored under nitrogen |
Synthesis Methodology
The primary synthetic route to 3'-Trifluoromethylbiphenyl-4-carbaldehyde is the Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction is widely used for creating biaryl compounds. It typically involves the reaction of an aryl boronic acid with an aryl halide, catalyzed by a palladium complex.[2]
Representative Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general method for the synthesis of 3'-Trifluoromethylbiphenyl-4-carbaldehyde.
Reactants:
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4-Formylphenylboronic acid
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1-Bromo-3-(trifluoromethyl)benzene
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Palladium(II) acetate (or similar Pd catalyst)
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A suitable phosphine ligand (e.g., Xantphos)
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A base (e.g., Sodium Carbonate, Potassium Carbonate)
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Solvent (e.g., Toluene, Dioxane, Water mixture)
Procedure:
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Reaction Setup: To a reaction vessel, add 1-bromo-3-(trifluoromethyl)benzene (1.0 eq), 4-formylphenylboronic acid (1.2 eq), the palladium catalyst (e.g., 1-5 mol%), and the ligand.
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Solvent and Base Addition: Add the chosen solvent system and the base (e.g., 2.0 eq).
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Degassing: Purge the reaction mixture with an inert gas (e.g., Argon or Nitrogen) for 15-30 minutes to remove oxygen, which can deactivate the catalyst.
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Heating: Heat the mixture to a temperature typically between 80-110°C and stir vigorously for several hours (reaction progress can be monitored by TLC or GC-MS).
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Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the pure 3'-Trifluoromethylbiphenyl-4-carbaldehyde.
Caption: Synthetic workflow for 3'-Trifluoromethylbiphenyl-4-carbaldehyde via Suzuki-Miyaura coupling.
Safety and Handling
Proper safety precautions are essential when handling this compound.
Table 3: GHS Hazard Information Note: This information is for a closely related isomer and should be used as a guideline. Always refer to the specific Safety Data Sheet (SDS) for the exact compound.
| Category | Code | Statement |
| Hazard Statements | H302 | Harmful if swallowed. |
| H315 | Causes skin irritation. | |
| H319 | Causes serious eye irritation. | |
| H335 | May cause respiratory irritation. | |
| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| P280 | Wear protective gloves/eye protection/face protection.[3] | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Handling Recommendations:
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Use in a well-ventilated area, preferably in a fume hood.
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Avoid all personal contact, including inhalation and contact with skin and eyes.[4]
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Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
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Keep containers tightly sealed when not in use.[5]
Applications in Research and Development
While specific signaling pathway interactions for this exact molecule are not extensively documented in public literature, its structural class is of high interest in drug discovery and materials science.
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Medicinal Chemistry: The biphenyl scaffold is a "privileged structure" found in numerous pharmaceuticals. The trifluoromethyl group can enhance metabolic stability, binding affinity, and cell membrane permeability of a drug candidate. The aldehyde group provides a reactive handle for further chemical modifications to build a diverse library of compounds for screening.
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Materials Science: Fluorinated biphenyls are used in the development of advanced materials, such as liquid crystals and polymers, where they can impart desirable properties like thermal stability and chemical resistance.[6]
References
- 1. scbt.com [scbt.com]
- 2. CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst - Google Patents [patents.google.com]
- 3. angenechemical.com [angenechemical.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. carlroth.com [carlroth.com]
- 6. chemimpex.com [chemimpex.com]
